Silane, methoxydimethyl-7-octen-1-yl-

Overview

Description

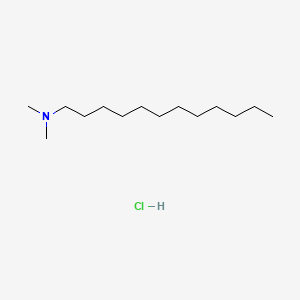

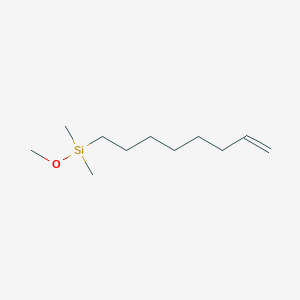

“Silane, methoxydimethyl-7-octen-1-yl-” is a type of silane, which is a class of silicon compounds known for their high reactivity and usefulness in various applications. It has the molecular formula C11H24OSi and a molecular weight of 200.39 g/mol .

Molecular Structure Analysis

The molecular structure of “Silane, methoxydimethyl-7-octen-1-yl-” is based on its molecular formula, C11H24OSi . Unfortunately, the specific structure is not provided in the search results.

Chemical Reactions Analysis

While specific chemical reactions involving “Silane, methoxydimethyl-7-octen-1-yl-” are not detailed in the search results, silanes are known to exhibit high reactivity. A study on silane coupling agents discusses their reactivity towards hydrolysis and their use in modifying composites .

Scientific Research Applications

Organosilane Synthesis and Characterization

- New organosilanes, including dimethoxybis(N-methylpyrrol-2-yl)silane and related compounds, have been synthesized and characterized, demonstrating their stability and potential applications in various chemical processes (Fritzsche et al., 2014).

Adhesion Promotion

- Silane adhesion promoters, such as (3-glycidoxypropyl)trimethoxysilane and methylvinylsiloxanol, have been studied for improving the adhesion of elastomeric materials to polymers, revealing their crucial role in enhancing interfacial bonding (Vázquez et al., 2009).

Applications in Batteries

- Novel silane compounds have been explored as non-aqueous electrolyte solvents in lithium-ion batteries, showing their effectiveness in enhancing battery performance and stability (Amine et al., 2006).

Surface Modification

- The use of methoxysilanes, including trimethoxyalkyl silanes and trialkylmethoxy silanes, for modifying surfaces like silica, has been investigated, demonstrating their ability to create hydrophilic, hydrophobic, or super-hydrophobic surfaces (García et al., 2007).

Polymer-Functionalized Films

- The incorporation of methacrylate-based polymers into SiO2/polymer nanocomposite films using silane coupling agents like trimethoxy(7-octen-1-yl)silane has been studied, highlighting the potential for creating advanced materials with tailored properties (Smarsly et al., 2003).

Mechanism of Action

The mechanism of action of silanes involves the formation of a stable link between the organofunctional group and hydrolyzable groups in compounds of the structure X3SiRY . The organofunctional groups are chosen for reactivity or compatibility with the polymer, while the hydrolyzable groups are intermediates in the formation of silanol groups for bonding to mineral surfaces .

Safety and Hazards

properties

IUPAC Name |

methoxy-dimethyl-oct-7-enylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24OSi/c1-5-6-7-8-9-10-11-13(3,4)12-2/h5H,1,6-11H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDRMQGUIUVQER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)CCCCCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634737 | |

| Record name | Methoxy(dimethyl)(oct-7-en-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silane, methoxydimethyl-7-octen-1-yl- | |

CAS RN |

204775-11-1 | |

| Record name | Methoxy(dimethyl)(oct-7-en-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.